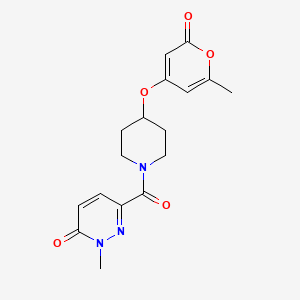
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is an intriguing compound characterized by a complex structure that includes pyridazinone, piperidine, and pyranone moieties. This unique combination of functional groups may open up diverse chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves several key steps:
Formation of 6-methyl-2-oxo-2H-pyran-4-yl intermediate: : This can be achieved by the condensation of malonic acid derivatives with acetoacetic ester under acidic conditions, followed by cyclization.
Preparation of piperidine-1-carbonyl derivative: : This intermediate can be synthesized through a multistep process starting from piperidine, involving acylation and subsequent functional group transformations.
Coupling of intermediates: : The final coupling step involves the reaction of the pyranone intermediate with the piperidine-1-carbonyl derivative under suitable catalytic conditions to form the target compound.
Industrial Production Methods
Industrial scale production often follows the same synthetic routes as above but utilizes optimized conditions for yield and purity. This might include the use of automated reactors, controlled temperatures, and pressures, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyranone ring.
Reduction: : The carbonyl groups in the structure provide sites for reduction.
Substitution: : The aromatic pyridazinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents like bromine, nucleophiles like amines or alcohols.
Major Products
The major products from these reactions will be derivatives of the original structure with modifications at the specified reactive sites, such as hydroxylated, halogenated, or reduced forms of the compound.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules.
Its functional groups allow for versatile modifications, making it valuable in developing novel chemical compounds.
Biology
Its structure suggests possible interactions with biological targets.
Medicine
Investigated for potential pharmacological activities due to its complex structure.
Could serve as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease processes.
Industry
Utilized in the production of specialty chemicals.
The compound’s stability makes it suitable for various industrial processes requiring high-performance materials.
Mechanism of Action
The detailed mechanism by which 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves binding to specific molecular targets. The pyridazinone and piperidine moieties may interact with enzyme active sites or receptor binding pockets, leading to modulation of their activity. The exact pathways would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyridine-1-carbonyl)pyridazin-3(2H)-one: : A slight variation in the heterocycle.
6-methyl-2-oxo-2H-pyran-4-yl piperidine derivatives: : Lacking the pyridazinone group.
Pyridazinone-based compounds: : Differing in substituents on the pyridazinone ring.
Uniqueness
What sets 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one apart is the combination of pyranone, piperidine, and pyridazinone moieties. This confers unique chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKUZHWULBKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
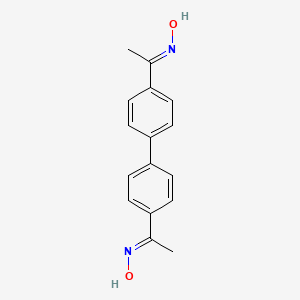
![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2528746.png)
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)
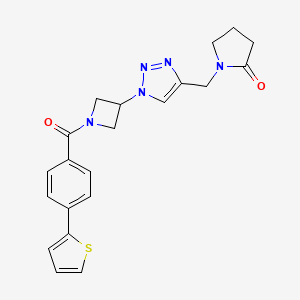
![1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2528749.png)
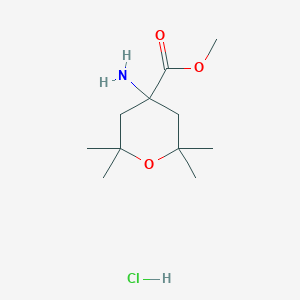

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)
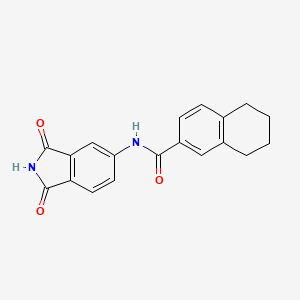
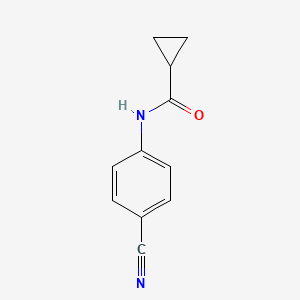
![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)
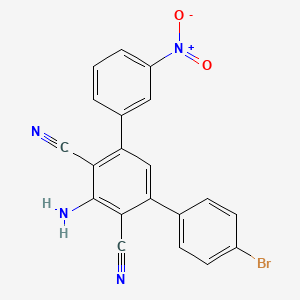
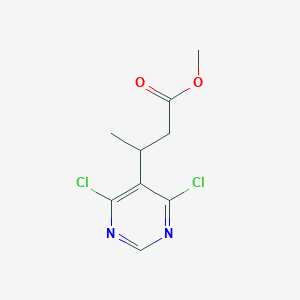
![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)
